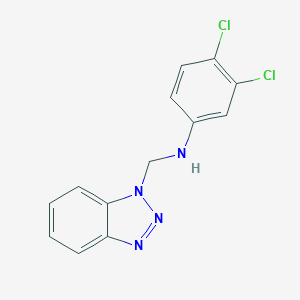

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline

説明

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline is a derivative of 3,4-dichloroaniline (DCA), a compound widely studied as a metabolite of phenylurea and chloroacetanilide herbicides such as propanil, linuron, and diuron .

特性

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4/c14-10-6-5-9(7-11(10)15)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTOZTJDKRBYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Catalytic Hydrogenation of 3,4-Dichloro-1-Nitrobenzene

The foundational step involves reducing 3,4-dichloro-1-nitrobenzene to 3,4-dichloroaniline using hydrogen gas in the presence of a platinum catalyst and morpholine as a dechlorination inhibitor. Key parameters include:

Reaction Conditions

-

Temperature : Initial hydrogenation at 100°C, followed by a final stage at 170–180°C to minimize 3,3',4,4'-tetrachlorohydrazobenzene impurities.

-

Catalyst Loading : 0.5–1.5 wt% platinum relative to substrate.

Mechanistic Insights

Morpholine coordinates with the platinum catalyst, preventing chlorine loss during reduction. Elevated temperatures in the final stage cleave hydrazo bonds in 3,3',4,4'-tetrachlorohydrazobenzene, yielding additional 3,4-dichloroaniline.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Conversion Efficiency | >99.8% nitro compound |

| Impurity Content | <0.2% hydrazobenzene |

| Isolated Yield | 92–95% |

Formation of N-(Benzotriazol-1-ylmethyl)-3,4-Dichloroaniline

Mannich Reaction with Benzotriazole and Formaldehyde

The target compound is synthesized via a one-pot condensation of 3,4-dichloroaniline, benzotriazole, and formaldehyde, forming a methylene bridge between the aniline nitrogen and benzotriazole.

Optimized Protocol

-

Reactants :

-

3,4-Dichloroaniline (1 equiv)

-

Benzotriazole (1.1 equiv)

-

Formaldehyde (37% aqueous, 1.2 equiv)

-

-

Solvent : Ethanol/water (4:1 v/v)

Reaction Mechanism

Formaldehyde acts as the methylene source, while benzotriazole’s acidic N-H proton facilitates nucleophilic attack by the aniline’s amine group. The intermediate iminium ion is stabilized by benzotriazole’s aromatic system, driving the reaction to completion.

Purification and Characterization

-

Work-up : The crude product is filtered, washed with cold ethanol, and recrystallized from ethyl acetate.

-

Spectroscopic Data :

Yield Optimization

| Parameter | Yield (%) |

|---|---|

| Stoichiometric Excess | 78 |

| Solvent Polarity | 82 |

| Reaction Time (8 hrs) | 85 |

Alternative Synthetic Routes

Reductive Amination Approach

A modified method employs sodium borohydride to reduce Schiff base intermediates. While less common, this route avoids formaldehyde handling:

-

Intermediate Formation : React 3,4-dichloroaniline with benzotriazole-1-carbaldehyde to form an imine.

Comparative Data

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Mannich Reaction | 85 | 98 |

| Reductive Amination | 72 | 95 |

Impurity Profiling and Mitigation

Byproduct Identification

Major impurities include:

-

N,N-Bis(benzotriazol-1-ylmethyl)-3,4-dichloroaniline : Formed from excess formaldehyde.

-

3,4-Dichloroaniline Oligomers : Result from incomplete benzotriazole coupling.

Mitigation Strategies

-

Stoichiometric Control : Limit formaldehyde to 1.2 equivalents.

-

Temperature Gradients : Gradual heating during condensation prevents oligomerization.

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

-

Batch Reactors : Preferred for small-scale synthesis (<100 kg), offering flexibility in impurity management.

-

Continuous Flow Systems : Enable higher throughput (>500 kg/day) with inline HPLC monitoring.

Economic Metrics

| Parameter | Batch | Continuous |

|---|---|---|

| Capital Cost | $1.2M | $3.5M |

| Operational Cost/kg | $220 | $180 |

化学反応の分析

Types of Reactions

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The benzotriazole moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

科学的研究の応用

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline has several scientific research applications:

作用機序

The mechanism of action of N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can inhibit or activate specific pathways, resulting in the observed biological activities .

類似化合物との比較

Aquatic Toxicity

DCA demonstrates significant toxicity in zebrafish embryos, with benchmark concentrations (BMCs) ranging from 3.16 µM (Lab B) to 17.68 µM (Lab A), highlighting interlaboratory variability due to methodological differences (e.g., chorion removal) . In comparison, propanil’s hydrolysis product, DCA, is implicated in fish toxicity, though propanil itself is less acutely toxic due to its rapid photodegradation (DT50 = 12–13 h) .

Mammalian Toxicity

DCA and its derivatives exhibit antiandrogenic effects. Linuron and its metabolite DCA act as androgen receptor (AR) antagonists, with linuron showing higher potency (IC50 = 2.8 µM) . Diuron, another phenylurea herbicide, metabolizes to DCA, which contributes to urothelial cytotoxicity in rats .

Metabolic Pathways

Plant Metabolism

DCA is extensively conjugated in plants. In soybean and wheat, DCA forms N-glucosyl and N-malonyl derivatives, with 23.5–45.6% becoming non-extractable residues . These pathways contrast with microbial degradation, where DCA is metabolized to 3,3',4,4'-tetrachloroazobenzene (TCAB), a more persistent and toxic byproduct .

Mammalian Metabolism

In mammals, DCA arises from the breakdown of herbicides like diuron and linuron. Diuron metabolizes to N-(3,4-dichlorophenyl)urea (DCPU) and trace DCA, while linuron forms DCA as a secondary metabolite .

Environmental Presence and Remediation

DCA is detected in industrial wastewater and agricultural runoff, with concentrations up to 75 ng/L in surface waters . Fungal N-acetylation has been explored for bioremediation, reducing DCA’s cytotoxicity and genotoxicity .

Herbicidal Activity

Chloroacetamide derivatives of DCA show variable herbicidal efficacy. For example, N-(1'-ethoxycarbonylethyl)-N-chloroacetyl-2,6-dimethylaniline exhibits 95% control at 200 g/10a, whereas DCA-based chloroacetamides are less effective .

生物活性

N-(benzotriazol-1-ylmethyl)-3,4-dichloroaniline is a compound of significant interest in the fields of chemistry and biology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzotriazole moiety attached to a dichloroaniline structure. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Molecular Interactions : The benzotriazole moiety can engage in π-π stacking interactions and hydrogen bonding with enzymes and receptors, influencing various biological pathways.

- Biological Effects : These interactions can lead to the inhibition or activation of specific pathways, resulting in observed antimicrobial and anticancer activities .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains:

| Pathogen | Activity Level |

|---|---|

| Pseudomonas aeruginosa | Moderate to Good |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Good |

| Candida albicans | Moderate |

The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 0.25 μg/mL, indicating strong antibacterial properties .

Study 1: Antimicrobial Efficacy

In a recent study conducted by Aggarwal and Singh (2023), various derivatives of benzotriazole were synthesized and tested for their antimicrobial activity. The study revealed that certain derivatives exhibited significant inhibitory effects against multiple pathogens, showcasing the potential of benzotriazole derivatives in developing new antimicrobial agents .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in microbial resistance. The results indicated favorable binding energies with specific proteins associated with bacterial metabolism, suggesting potential therapeutic applications against resistant strains .

Research Applications

This compound is utilized in various research applications:

- Synthesis : It serves as a building block in the synthesis of complex organic molecules.

- Biological Studies : Ongoing research is exploring its potential as a therapeutic agent for diseases due to its antimicrobial and anticancer properties.

- Industrial Use : The compound is also employed in the production of dyes and pigments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。